Prucalopride succinate Prucalopride succinate Prucalopride Succinate is the succinate salt form of prucalopride, an orally bioavailable dihydro-benzofuran-carboxamide and selective serotonin (5-HT4) receptor agonist, with gastrointestinal (GI) prokinetic activity. Upon oral administration, prucalopride specifically targets, binds to and stimulates the 5-HT4 receptor. This alters colonic motility patterns and stimulates colonic mass movements. This may normalize bowel movements and may relief chronic constipation. In addition, by increasing esophageal and gastric motility, prucalopride may also provide relief for aspiration-associated symptoms.
See also: Prucalopride (has active moiety).
Brand Name: Vulcanchem
CAS No.: 179474-85-2
VCID: VC20742100
InChI: InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
SMILES: COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
Molecular Formula: C22H32ClN3O7
Molecular Weight: 486.0 g/mol

Prucalopride succinate

CAS No.: 179474-85-2

Cat. No.: VC20742100

Molecular Formula: C22H32ClN3O7

Molecular Weight: 486.0 g/mol

* For research use only. Not for human or veterinary use.

Prucalopride succinate - 179474-85-2

CAS No. 179474-85-2
Molecular Formula C22H32ClN3O7
Molecular Weight 486.0 g/mol
IUPAC Name 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid
Standard InChI InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
Standard InChI Key QZRSNVSQLGRAID-UHFFFAOYSA-N
SMILES COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
Canonical SMILES COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O

Chemical Structure and Properties

Prucalopride succinate is chemically identified as 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide; butanedioic acid. This compound features a complex molecular structure with multiple functional groups that contribute to its pharmacological activity and physicochemical properties. Its molecular formula is C22H32ClN3O7 with an average molecular weight of 485.96 .

Physical and Chemical Characteristics

The compound possesses several notable physicochemical properties that influence its pharmaceutical behavior and biological activity. These properties include:

PropertyValueSource
Average Molecular Weight485.96ALOGPS
Monoisotopic Weight485.1928781ALOGPS
Water Solubility0.129 mg/mLALOGPS
LogP2.09ALOGPS
LogP (alternative)0.74Chemaxon
LogS-3.5ALOGPS
pKa (Strongest Basic)8.98Chemaxon
Physiological Charge1Chemaxon
Hydrogen Acceptor Count5Chemaxon
Hydrogen Donor Count2Chemaxon
Polar Surface Area76.82 ŲChemaxon
Rotatable Bond Count9Chemaxon
Number of Rings3Chemaxon

These physicochemical properties significantly influence the compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion profile .

Pharmacological Mechanism of Action

Prucalopride succinate acts as a highly selective agonist for serotonin type 4 receptors (5-HT4). This selectivity represents a crucial advancement over earlier prokinetic agents, as it allows for targeted enterokinetic effects while minimizing off-target activity that could lead to adverse events. By selectively stimulating 5-HT4 receptors in the gastrointestinal tract, prucalopride enhances cholinergic neurotransmission and promotes prokinetic activity .

The compound specifically stimulates colonic mass movements, which constitute the primary propulsive force required for defecation. This mechanism addresses the core physiological deficit in many patients with chronic constipation, where impaired colonic motility leads to infrequent and difficult bowel movements. Importantly, prucalopride's high selectivity for 5-HT4 receptors minimizes the risk of cardiac adverse reactions that were observed with earlier, less selective agents such as cisapride and tegaserod .

Development and Regulatory Approval

Prucalopride succinate was developed by Shire Development LLC as a targeted therapy for chronic constipation. The compound underwent extensive preclinical and clinical development, culminating in regulatory approvals across multiple jurisdictions. The regulatory pathway for prucalopride succinate included:

  • European approval in 2009, making it the first market to authorize the compound

  • Canadian regulatory approval on December 7, 2011

  • United States Food and Drug Administration (FDA) approval on December 17, 2018

The approval process involved comprehensive review of efficacy and safety data from multiple clinical trials, including six clinical efficacy studies that demonstrated statistically significant improvements in bowel movement frequency among patients with chronic constipation .

Pharmacokinetic Properties

Absorption and Distribution

Prucalopride succinate demonstrates favorable absorption characteristics following oral administration. A Phase I study investigating the absorption, pharmacokinetics, and excretion of prucalopride revealed that the compound is well absorbed following oral administration. The mean blood-to-plasma concentration ratio of 1.9 indicates significant uptake of prucalopride into blood cells, suggesting extensive distribution throughout the body .

Pharmacokinetic parameters following single oral dosing with 2 mg tablets in healthy subjects revealed consistent and predictable absorption patterns. The compound demonstrates linear pharmacokinetics across therapeutic dosing ranges, with proportional increases in exposure corresponding to dose increases .

Metabolism and Excretion

Prucalopride succinate undergoes limited metabolism, with the parent compound representing the predominant circulating entity. The primary route of elimination is renal excretion. In a radiotracer study using 14C-labeled prucalopride, researchers recovered almost 100% of the administered dose, with a mean of 84.2% recovered in urine and 13.3% recovered in feces .

The renal clearance of prucalopride was determined to be 17.0 L/h, which exceeds the typical glomerular filtration rate in healthy individuals. This finding suggests that active renal transport mechanisms, in addition to passive filtration, contribute to the compound's elimination .

Pharmacokinetic parameters across different patient populations have been investigated, including studies in subjects with renal impairment, hepatic impairment, and elderly individuals. These studies provided valuable insights into potential dose adjustments required for special populations .

Analytical Methods for Quantification

Accurate quantification of prucalopride succinate in pharmaceutical formulations and biological samples is essential for quality control and pharmacokinetic studies. Researchers have developed and validated a selective and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of prucalopride succinate in bulk and tablet dosage forms .

The validated HPLC method employs the following parameters:

  • Stationary phase: C18 column (KROMASIL 150)

  • Mobile phase: Potassium dihydrogen orthophosphate and Methanol (60:40% v/v)

  • Flow rate: 1 mL/min

  • Injection volume: 20 μL

  • Detection wavelength: 225 nm

  • Run time: 3.24 minutes

This method has been validated according to International Conference on Harmonization (ICH) requirements, addressing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. The method demonstrated excellent linearity in the range of 50-150 μg/mL with a correlation coefficient of 0.999. The precision (relative standard deviation) was determined to be 0.3068%, while the accuracy (recovery) ranged from 100.05% to 100.90% .

Therapeutic Applications and Dosing

Prucalopride succinate is primarily indicated for the treatment of chronic constipation in adults who have had inadequate response to or cannot tolerate other treatments. The compound is marketed under the brand name Motegrity (in the United States) and received FDA approval in December 2018 .

The therapeutic dosing of prucalopride succinate has been established through pharmacokinetic studies and clinical trials. Pharmacokinetic parameters have been evaluated following both single-dose and multiple-dose administration, with studies examining once-daily dosing regimens. Dosing considerations for special populations, including those with renal impairment, hepatic impairment, and elderly patients, have been established based on dedicated pharmacokinetic studies .

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